N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-4-phenyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19-7-4-13-23(19)15-24(21-22-12-14-27-21)20(26)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUBEIGYVXCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic synthesis The process begins with the preparation of the biphenyl-4-carboxylic acid, which is then converted into its corresponding acid chloride This intermediate is reacted with thiazole-2-amine to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer studies. Thiazole derivatives, including those similar to N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, have been associated with cytotoxic effects against various cancer cell lines. For instance, certain thiazole-containing compounds have exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Neuropharmacology
Research indicates that thiazole derivatives can also possess anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in protecting against seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can enhance anticonvulsant activity, making these compounds candidates for further development in treating epilepsy and related disorders .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains. The antimicrobial activity is often attributed to the thiazole ring's ability to disrupt microbial cell functions. In vitro studies indicate that certain modifications can significantly enhance this activity, making it a candidate for developing new antibiotics .
Corrosion Inhibition
Recent studies have explored the use of thiazole derivatives as corrosion inhibitors for metals. The compound has been tested for its ability to protect mild steel in acidic environments. Results indicate that thiazole-based compounds can form protective layers on metal surfaces, reducing corrosion rates significantly. This application is particularly relevant in industrial settings where metal degradation poses substantial economic challenges .
Material Science Applications
Thiazole derivatives are being investigated for their potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The unique electronic properties of thiazole-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Preliminary studies suggest that incorporating such compounds into polymer matrices can enhance the performance of electronic devices .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Compounds:
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h)
- N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15]
Analysis :
- The pyrrolidinone group in the target compound may improve aqueous solubility compared to halogenated phenyl substituents in 4g and 4h, which introduce hydrophobicity .
Biphenyl Carboxamide Derivatives
Key Compounds:
- N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (4)
- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea (I)
Analysis :
- The sulfonamide group in Compound 4 enhances hydrogen-bonding interactions with enzymes like carbonic anhydrase, whereas the target compound’s thiazole and pyrrolidinone may target different binding pockets .
- Compound I’s thiourea group and trans-cis configuration highlight the importance of stereoelectronic effects in receptor binding, a factor less explored in the target compound .
Pyridinyl Thiazole Carboxamides
Key Compounds:
Analysis :
Biological Activity
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a biphenyl core substituted with a thiazole and a pyrrolidine moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that derivatives of thiazole and pyrrolidine can enhance the anti-tubercular activity compared to standard treatments .
- Anticancer Properties : Preliminary research indicates potential anticancer effects. Molecular docking studies suggest that the compound may interact with specific cancer-related targets, inhibiting tumor growth .
- Corrosion Inhibition : Interestingly, this compound has been studied for its corrosion inhibition properties in mild steel in acidic media, showcasing its versatile applications beyond pharmacology .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The thiazole moiety is known to interfere with specific enzymatic pathways critical for bacterial survival and proliferation. For instance, it may act as an inhibitor of DprE1, a target for anti-tubercular drugs .
- Induction of Apoptosis in Cancer Cells : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further elucidation through experimental studies.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
